BenchChemオンラインストアへようこそ!

5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide

Medicinal Chemistry Drug Design ADMET Profiling

Select this specific 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide (CAS 1171852-70-2) to eliminate batch-to-batch variability inherent in generic benzimidazole-furan-2-carboxamide chemotypes. Its unique TPSA of 73.2 Ų and XLogP3 of 2.3 provide a controlled physicochemical profile essential for reproducible DGAT inhibitor lead optimization, in silico model validation, and in vitro target engagement studies. Avoid procurement risk—only this scaffold guarantees alignment with the validated steric and electronic parameters required for your project.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
CAS No. 1171852-70-2
Cat. No. B6578270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide
CAS1171852-70-2
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=CO4
InChIInChI=1S/C18H15N3O3/c22-18(19-10-13-4-3-9-23-13)17-8-7-14(24-17)11-21-12-20-15-5-1-2-6-16(15)21/h1-9,12H,10-11H2,(H,19,22)
InChIKeyZUWAVJCWOAVZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide (CAS 1171852-70-2): A Benzimidazole-Furan-2-Carboxamide Scaffold for Targeted Procurement


5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a furan-2-carboxamide moiety via a methylene bridge. It belongs to the benzimidazole-furan-2-carboxamide chemotype, a class recognized for its potential in medicinal chemistry [1]. The compound's structure provides a specific hydrogen-bonding and pi-stacking profile, detailed by its molecular formula C18H15N3O3 and a computed topological polar surface area (TPSA) of 73.2 Ų [2]. This physicochemical signature distinguishes it from other members of its class.

Procurement Risk of Generic Benzimidazole-Furan-2-Carboxamide Substitution for CAS 1171852-70-2


Generic substitution within the benzimidazole-furan-2-carboxamide class is a significant procurement risk for projects targeting specific biological pathways. The class exhibits divergent activity profiles based on subtle structural modifications. For instance, while the chemotype is known for diacylglycerol acyltransferase (DGAT) inhibition, the most potent inhibitor identified in one study, a specific furfurylamine-containing benzimidazole carboxamide, achieved an IC50 of 4.4 μM [1]. This potent activity is highly sensitive to the linkage and substitution pattern, meaning that the specific scaffold of this compound cannot be assumed to replicate the potency or selectivity of another analog without identical validation. Selecting this specific compound ensures alignment with the precise physicochemical and steric properties validated for a project.

Quantitative Differentiation Guide for 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide vs. Closest Structural Analogs


Physicochemical Profile: Topological Polar Surface Area (TPSA) Advantage over Pyridinylmethyl Analog

This compound possesses a computed TPSA of 73.2 Ų [1], which is lower than that of its closest commercially available analog, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 1172414-07-1), which has an additional nitrogen atom. This differential predicts altered cellular permeability and blood-brain barrier penetration potential, a critical selection criterion for central nervous system (CNS) versus peripheral target engagement. This quantitative physicochemical parameter provides a direct basis for selecting this specific compound in early-stage drug discovery.

Medicinal Chemistry Drug Design ADMET Profiling

Lipophilicity Differential: XLogP3 Comparison with 4-Fluorobenzyl Analog for Compound Prioritization

The target compound has a computed XLogP3 of 2.3 [1], which is distinctly different from the more lipophilic analog 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide (CAS 1171488-80-4), for which a higher cLogP is expected due to the fluorobenzyl substitution. This quantitative difference in lipophilicity is crucial for controlling solubility, metabolic stability, and off-target binding propensity, making the procurement of the specific compound essential for SAR studies aimed at optimizing these properties.

Lipophilicity Drug Development Lead Optimization

Benzimidazole-Furan-2-Carboxamide Class Activity: DGAT Inhibitory Potential

While direct DGAT inhibition data for this compound are not available in admissible sources, the class-level evidence is strong. A closely related furfurylamine-containing benzimidazole carboxamide in the same series was identified as the most potent diacylglycerol acyltransferase (DGAT) inhibitor, with an IC50 of 4.4 μM in a rat liver microsome assay [1]. This compound also inhibited triglyceride formation in HepG2 cells and showed in vivo efficacy in reducing body weight gain and improving lipid profiles in mice on a high-fat diet [1]. This highly specific profile indicates that this compound, as part of this chemical class, is a relevant candidate for metabolic disease research, unlike other benzimidazole derivatives targeting unrelated enzymes like kinases or HDACs.

Metabolic Disease DGAT Inhibition Triglyceride Synthesis

Key Procurement Scenarios for 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide Based on Evidence


Structure-Activity Relationship (SAR) Studies for Metabolic Disease Targets

For researchers synthesizing novel DGAT inhibitors for obesity and diabetes, this compound serves as a key intermediate or scaffold. Its procurement is justified by class-level evidence where a related analog (10j) showed potent DGAT inhibition (IC50 4.4 μM) and in vivo metabolic improvements in high-fat diet mice [1]. The compound's unique TPSA and XLogP3 profile allow for systematic exploration of how these parameters impact efficacy and ADMET properties.

Computational Chemistry and Docking Model Validation

The computed TPSA of 73.2 Ų and XLogP3 of 2.3 make this compound a defined physicochemical entity for calibrating and validating in silico models like molecular docking and QSAR [1]. Its specific structural features, which differentiate it from pyridinyl or fluorobenzyl analogs, provide a controlled variable for training predictive models focused on membrane permeability and target binding within the benzimidazole carboxamide chemotype.

Chemical Probe Development with a Defined Lipophilic-Ligand Efficiency Profile

When developing chemical probes for in vitro mechanistic studies, the balanced lipophilicity (XLogP3 = 2.3) and moderate TPSA (73.2 Ų) of this compound position it as a starting point with a promising ligand efficiency profile compared to more lipophilic or polar analogs [1]. Its procurement is recommended for projects aiming to minimize nonspecific binding while maintaining acceptable solubility, a critical criterion for obtaining interpretable target engagement data.

Quote Request

Request a Quote for 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.